5-Benzylthiazole-2-carboxylic acid
Overview
Description
5-Benzylthiazole-2-carboxylic acid is a heterocyclic compound that belongs to the thiazole family. It has a molecular formula of C11H9NO2S and a molecular weight of 219.26 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylthiazole-2-carboxylic acid can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with benzaldehyde, followed by cyclization . Another method includes the use of N-substituted-N-(2-halophenyl)thioureas, O-substituted-N-(2-halophenyl)carbamothioates, or N-(2-halophenyl)thioamides through a base-promoted intramolecular C–S bond coupling cyclization in dioxane .
Industrial Production Methods
Industrial production methods for this compound often involve the use of green chemistry principles to minimize environmental impact. These methods include the use of microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques .
Chemical Reactions Analysis
Types of Reactions
5-Benzylthiazole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .
Scientific Research Applications
5-Benzylthiazole-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: Research has indicated its potential use in developing new pharmaceuticals for treating various diseases.
Industry: It is used in the production of materials with specific properties, such as fluorescence and electroluminescence.
Mechanism of Action
The mechanism of action of 5-Benzylthiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a similar structure but without the carboxylic acid group.
2-Aminothiazole: Another thiazole derivative with different functional groups and biological activities.
Thiazolidine: A reduced form of thiazole with distinct chemical properties.
Uniqueness
5-Benzylthiazole-2-carboxylic acid is unique due to its specific combination of a benzyl group and a carboxylic acid group attached to the thiazole ring.
Properties
IUPAC Name |
5-benzyl-1,3-thiazole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-11(14)10-12-7-9(15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUKEQTYJCJJCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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